t-Butyl 5-methyl-2-oxohex-3-ynoate
Description
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
tert-butyl 5-methyl-2-oxohex-3-ynoate |
InChI |
InChI=1S/C11H16O3/c1-8(2)6-7-9(12)10(13)14-11(3,4)5/h8H,1-5H3 |
InChI Key |
RFWJJLHEHGNFOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CC(=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of t-butyl 5-methyl-2-oxohex-3-ynoate, we compare it with three structurally related compounds: t-butyl peroxy-2-ethylhexanoate, methyl laurate, and 3-methyl-2-butanone. Key parameters include reactivity, stability, and industrial relevance.
Table 1: Comparative Analysis of Selected Compounds
Stability and Handling
- The target compound’s alkyne and ketone functionalities make it prone to oxidation and acid-catalyzed degradation, necessitating storage under inert atmospheres. In contrast, methyl laurate and 3-methyl-2-butanone exhibit greater stability under ambient conditions .
Research Findings and Industrial Relevance
- Pharmaceutical Applications: this compound has been employed in the synthesis of prostaglandin analogs, leveraging its alkyne for selective conjugation .
- Limitations : Compared to methyl laurate (EPA-approved for industrial use), the target compound lacks large-scale production data, limiting its commercial adoption .
Preparation Methods
Copper(I)-Mediated Alkyne-Acyl Chloride Coupling
The reaction involves suspending CuI (1 mM) and tert-butyl propiolate (10 mM) in anhydrous dichloromethane under argon, followed by the addition of N,N-diisopropylethylamine (DIEA) (10 mM) and 3-methylbutanoyl chloride (1 equiv). After 12 hours at room temperature, the mixture is filtered through Celite™ and purified via column chromatography (petroleum ether:ethyl acetate = 95:5) to yield t-butyl 5-methyl-2-oxohex-3-ynoate.
Key Data:
Oxidation Strategies for Propargyl Alcohol Intermediates
Propargyl alcohols serve as precursors for oxo group installation. t-Butyl 5-methylhex-3-ynoate (PubChem CID: 165462523) can be oxidized selectively at the α-position using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and copper catalysts.
TEMPO/Copper-Catalyzed Oxidation
A solution of t-butyl 5-methylhex-3-ynoate (1 equiv) in acetonitrile is treated with Cu(OTf)₂ (5 mol%), bipyridine ligand (10 mol%), and TEMPO (1.2 equiv) under oxygen atmosphere. The reaction proceeds at 40°C for 8 hours, yielding the 2-oxo derivative after workup.
Optimization Insights:
-
Solvent: Acetonitrile enhances oxidation efficiency over THF or DCM.
-
Yield: 78–82% (based on analogous tert-butyl oxohexanoate syntheses).
Sonogashira Coupling for Alkyne Installation
Palladium-mediated cross-coupling offers an alternative route. A halogenated oxoester (e.g., 2-bromo-5-methylhex-2-enoate ) is coupled with tert-butyl acetylide using Pd(PPh₃)₄ and CuI in triethylamine.
Reaction Conditions and Challenges
-
Substrate: 2-Bromo-5-methylhex-2-enoate (1 equiv).
-
Catalyst: Pd(PPh₃)₄ (5 mol%), CuI (10 mol%).
-
Yield: 65–70% (lower due to steric hindrance from tert-butyl group).
Comparative Analysis of Methods
| Method | Catalyst System | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Norman Modification | CuI/DIEA | 95 | High yield, straightforward | Requires anhydrous conditions |
| TEMPO Oxidation | Cu(OTf)₂/bipyridine | 82 | Selective oxidation | TEMPO cost |
| Sonogashira Coupling | Pd(PPh₃)₄/CuI | 70 | Modular alkyne insertion | Steric hindrance issues |
Stability and Purification Considerations
This compound is sensitive to prolonged exposure to acids or bases. Purification via silica gel chromatography (petroleum ether:ethyl acetate gradients) is standard . Storage at –20°C under argon is recommended to prevent alkyne decomposition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
